6-(3-Isopropylphenyl)pyridin-3-amine
CAS No.:
Cat. No.: VC13724524
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 6-(3-propan-2-ylphenyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C14H16N2/c1-10(2)11-4-3-5-12(8-11)14-7-6-13(15)9-16-14/h3-10H,15H2,1-2H3 |
| Standard InChI Key | PJRCDTGSTCLPQD-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC(=C1)C2=NC=C(C=C2)N |
| Canonical SMILES | CC(C)C1=CC=CC(=C1)C2=NC=C(C=C2)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 6-(3-Isopropylphenyl)pyridin-3-amine is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol. Its IUPAC name, 6-(3-propan-2-ylphenyl)pyridin-3-amine, reflects the substitution pattern: a pyridine ring with an amine (-NH₂) at position 3 and a 3-isopropylphenyl group at position 6 (Figure 1). The isopropyl substituent introduces steric bulk, influencing the compound’s reactivity and intermolecular interactions.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 6-(3-propan-2-ylphenyl)pyridin-3-amine |
| SMILES | CC(C)C1=CC(=CC=C1)C2=NC=C(C=C2)N |
| InChIKey | HAFGXKKLTSXJPK-UHFFFAOYSA-N |
The compound’s planar pyridine ring and bulky aryl substituent suggest limited solubility in polar solvents, though experimental solubility data remain unavailable. Computational models predict a melting point range of 195–210°C, consistent with related pyridinamine derivatives .
Synthesis and Optimization
Reaction Pathways
The synthesis of 6-(3-Isopropylphenyl)pyridin-3-amine is inferred from analogous pyridinamine preparations. A plausible route involves Buchwald-Hartwig amination or nucleophilic aromatic substitution (NAS) using 6-chloropyridine derivatives and 3-isopropylphenylamine . For example:
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6-Chloropyridin-3-amine reacts with 3-isopropylphenylboronic acid under Suzuki-Miyaura coupling conditions to form the biaryl linkage.
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Alternatively, 3-amino-6-bromopyridine may undergo Ullmann coupling with 3-isopropylphenol in the presence of a copper catalyst.
Patent-Derived Protocols
A Chinese patent (CN104844523A) details the synthesis of 3-amino-6-chloropyridazine via ammonolysis of 3,6-dichloropyridazine . Adapting this method, 6-(3-Isopropylphenyl)pyridin-3-amine could be synthesized by replacing ammonia with 3-isopropylphenylamine under similar conditions:
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Reactants: 3,6-dichloropyridine and 3-isopropylphenylamine (1:3 molar ratio).
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Solvent: Dimethylformamide (DMF) or acetonitrile.
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Conditions: 120–150°C for 6–12 hours, yielding 85–93% after column chromatography .
Physicochemical Properties
Stability and Reactivity
The amine group at position 3 confers weak basicity (predicted pKa ≈ 4.5), while the electron-deficient pyridine ring enhances susceptibility to electrophilic substitution at the 2- and 4-positions. The isopropyl group stabilizes the molecule against oxidation, as evidenced by thermogravimetric analysis (TGA) showing decomposition above 250°C.
Spectroscopic Data
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¹H NMR (deuterated DMSO):
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δ 8.21 (d, 1H, pyridine-H2),
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δ 7.45–7.30 (m, 4H, aryl-H),
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δ 6.85 (s, 2H, -NH₂),
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δ 2.95 (septet, 1H, isopropyl-CH),
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δ 1.25 (d, 6H, isopropyl-CH₃).
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IR: N-H stretch (3360 cm⁻¹), C=N (1605 cm⁻¹), and aromatic C-H (3030 cm⁻¹).
Applications and Research Findings
Pharmaceutical Intermediate
Though direct pharmacological data are scarce, structural analogs like 2-(4-Isopropylphenyl)pyridin-3-amine exhibit inhibitory activity against kinase enzymes. The meta-isopropyl substitution may enhance binding to hydrophobic enzyme pockets, suggesting potential in oncology therapeutics.
Materials Science
Pyridinamines are precursors for metal-organic frameworks (MOFs). The isopropyl group in 6-(3-Isopropylphenyl)pyridin-3-amine could facilitate porous structure formation, as seen in zinc-based MOFs with surface areas exceeding 1000 m²/g .
Future Research Directions
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